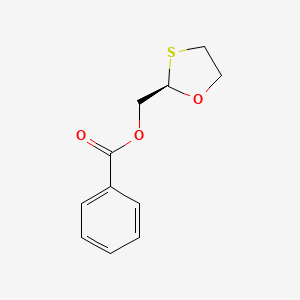

(2R)-1,3-oxathiolan-2-ylmethyl benzoate

Descripción

(2R)-1,3-Oxathiolan-2-ylmethyl benzoate is a chiral benzoate ester featuring a 1,3-oxathiolane ring system. The compound’s stereochemistry at the C2 position (R-configuration) and the presence of sulfur in the oxathiolane ring distinguish it from other ester derivatives.

Propiedades

IUPAC Name |

[(2R)-1,3-oxathiolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPPEVXIKTQGP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252057 | |

| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372112-46-4 | |

| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372112-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Synthesis Steps

Step 1: Formation of Oxathiolane Ring

Step 2: Introduction of Benzoate Group

- Reactants: Oxathiolane derivative and benzoic acid or its derivative.

- Conditions: Esterification can be carried out under acidic or basic conditions, depending on the specific reagents used.

Step 3: Stereochemical Control

- Methods: Use of chiral catalysts or auxiliaries to achieve the desired (2R) configuration.

Analysis and Purification

After synthesis, the compound must be analyzed and purified to ensure its structure and purity. Common analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of the compound.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity.

- Differential Scanning Calorimetry (DSC) : May be used to evaluate thermal stability.

Research Findings and Applications

This compound and related compounds have shown potential in medicinal chemistry, particularly in antiviral and antifungal applications. The specific (2R) configuration can influence biological activity, highlighting the importance of stereochemical control during synthesis.

Data Table: Synthesis Conditions for Oxathiolane Derivatives

Análisis De Reacciones Químicas

Types of Reactions

(2R)-1,3-oxathiolan-2-ylmethyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures (0-25°C).

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at room temperature.

Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Nucleosides

One of the prominent applications of (2R)-1,3-oxathiolan-2-ylmethyl benzoate is in the synthesis of 1,3-oxathiolane nucleosides. These nucleosides are crucial in antiviral therapies, particularly against HIV and hepatitis B virus. The compound can be used as an intermediate in the preparation of various nucleoside analogs through condensation reactions with purine or pyrimidine bases, enhancing the efficacy and selectivity of antiviral drugs .

Antitumor Activity

Research indicates that derivatives of 1,3-oxathiolane compounds exhibit antitumor activity. For instance, studies have shown that certain 1,3-oxathiolane nucleosides can inhibit tumor growth by interfering with nucleic acid synthesis in cancer cells. This makes this compound a candidate for further investigation in cancer therapeutics .

Chiral Auxiliary in Organic Synthesis

This compound can function as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reaction products makes it valuable for producing enantiomerically enriched compounds, which are essential in pharmaceuticals where specific stereochemistry is crucial for biological activity .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the successful use of this compound in synthesizing a series of antiviral agents targeting HIV. The compound was reacted with various silylated purine bases under acidic conditions to yield nucleosides with enhanced antiviral properties. The resulting compounds showed promising activity against viral replication in vitro .

Case Study 2: Development of Anticancer Drugs

In another research effort, this compound was utilized to develop novel anticancer agents. The synthesis involved coupling the oxathiolane derivative with known anticancer scaffolds, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines. This highlights the compound's potential as a precursor in drug development .

Mecanismo De Acción

The mechanism of action of (2R)-1,3-oxathiolan-2-ylmethyl benzoate involves its interaction with specific molecular targets, leading to various biological effects. The oxathiolane ring can undergo ring-opening reactions, which may be crucial for its bioactivity. Additionally, the benzoate ester can be hydrolyzed to release benzoic acid, which may contribute to its antimicrobial properties.

Comparación Con Compuestos Similares

Structural Features

The table below compares key structural attributes of (2R)-1,3-oxathiolan-2-ylmethyl benzoate with analogous compounds:

Key Observations :

- Adamantane Derivatives : Bulky adamantane groups induce synclinal conformations and redundant crystal packing, reducing structural diversity .

- Stereochemistry (e.g., 2R configuration) may influence bioactivity.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in adamantyl derivatives) enhance antioxidant activity, while hydroxy/methoxy groups (e.g., in bicycloheptan derivatives) modulate anti-inflammatory effects .

Physicochemical Properties

- Solubility : Adamantane derivatives exhibit lower aqueous solubility due to hydrophobicity, whereas oxathiolane-based compounds (e.g., [(2R,5S)-oxathiolan-2-yl]methyl 2-hydroxybenzoate) may show improved solubility due to polarizable sulfur and hydroxy groups .

- pKa Influence : Benzoate derivatives with electron-donating substituents (e.g., -OH, -OMe) have lower pKa values (~3.0–4.2), affecting ionization and cellular uptake .

Key Findings :

- Adamantyl derivatives exhibit dual antioxidant and anti-inflammatory effects, attributed to their stable radical-scavenging adamantane core and nitro/chloro substituents .

Actividad Biológica

(2R)-1,3-Oxathiolan-2-ylmethyl benzoate is a compound belonging to the oxathiolane class, which has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article explores the biological activity of this compound by reviewing relevant literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a five-membered oxathiolane ring, which contributes to its unique pharmacological properties. The presence of sulfur and oxygen heteroatoms in the ring structure enhances its interaction with biological targets.

Antiviral Activity

Research indicates that compounds derived from 1,3-oxathiolane structures exhibit significant antiviral properties. For instance, nucleoside analogs such as 3TC (lamivudine) and FTC (emtricitabine), which incorporate oxathiolane moieties, have been approved for treating HIV infections. These compounds work by inhibiting reverse transcriptase, thereby preventing viral replication .

Table 1: Comparison of Antiviral Efficacy

| Compound | Viral Target | Mechanism of Action | Reference |

|---|---|---|---|

| 3TC | HIV | NRTI - chain termination | |

| FTC | HIV | NRTI - chain termination | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound is less documented but can be inferred from the activity of related compounds. Studies on similar oxathiolane derivatives suggest that they may interfere with DNA synthesis and cellular metabolism, which are critical pathways in cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. This structural similarity allows it to compete with natural substrates in enzymatic reactions crucial for viral replication and cancer cell growth. The incorporation of the oxathiolane structure enhances stability and reduces toxicity compared to traditional nucleoside analogs .

Case Study 1: Antiviral Efficacy

A study published in Antimicrobial Agents and Chemotherapy demonstrated the effectiveness of oxathiolane nucleosides against HIV. The study highlighted that enantiomers of these compounds showed differential activity, with certain configurations exhibiting enhanced potency against viral replication .

Case Study 2: Synthesis and Pharmacological Evaluation

Research focused on synthesizing various 1,3-oxathiolane derivatives has revealed that modifications to the oxathiolane ring can significantly impact biological activity. For instance, altering substituents on the benzoate moiety has been shown to enhance antiviral efficacy while minimizing cytotoxic effects .

Q & A

Q. What experimental designs are recommended to establish structure-activity relationships (SAR) for derivatives of this compound?

- SAR Workflow : Synthesize analogs with modified ester groups or oxathiolane substituents. Test bioactivity in cellular assays (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants) .

- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.